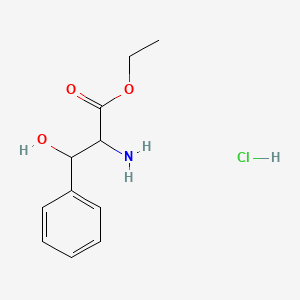

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

説明

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acids and esters. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propionic acid backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride typically involves the esterification of 2-Amino-3-hydroxy-3-phenyl-propionic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or other suitable purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various ester derivatives.

科学的研究の応用

Biological Applications

1.1 Peptide Synthesis

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride serves as a high-yielding reagent in peptide synthesis. It acts as an organic buffer, facilitating various biochemical reactions essential for the formation of peptide bonds. The compound's ability to stabilize reaction conditions makes it valuable in complex peptide synthesis processes .

1.2 Enzyme-Catalyzed Reactions

Recent studies have demonstrated that this compound can be utilized in enzyme-catalyzed hydrolysis reactions. For instance, lipase-catalyzed hydrolysis of β-amino acid esters has shown promising enantioselectivity when using derivatives of this compound . The compound’s structural features enhance the enzyme's catalytic efficiency, leading to higher yields and selectivity.

Medicinal Chemistry

2.1 Antitumor Activity

Research indicates that derivatives of this compound can be precursors for synthesizing antitumor agents. For example, it can be transformed into compounds like docetaxel and cabazitaxel, which are used in cancer therapy. The synthetic pathways involve multiple steps where the compound serves as a key intermediate .

2.2 Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this compound exhibit neuroprotective properties. Studies on hybrids formed from this compound have shown potential in treating neurodegenerative diseases by inhibiting monoamine oxidase activity, which is linked to neuroprotection .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves several steps that include the reaction of phenylacetaldehyde with malonic acid derivatives under specific catalytic conditions. The process can yield high purity and yield rates, making it suitable for laboratory applications .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetaldehyde + Malonic Acid | Reflux in ethanol | 76 - 98 |

| 2 | Hydrolysis with HCl | Room temperature | >90 |

| 3 | Purification via crystallization | - | >95 |

Case Studies

4.1 Case Study: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis using this compound, researchers achieved a significant increase in yield (up to 98%) by adjusting reaction conditions such as temperature and pH levels during the coupling reactions. This optimization highlights the compound's versatility in biochemistry applications .

4.2 Case Study: Anticancer Compound Development

A recent patent described a novel method for synthesizing taxane derivatives from this compound, demonstrating its utility in developing new anticancer therapies. The study provided detailed synthetic routes and biological evaluations showing enhanced efficacy against cancer cell lines compared to existing treatments .

作用機序

The mechanism of action of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2-Amino-3-hydroxy-3-phenyl-propionic acid

- 3-Hydroxy-3-phenyl-propionic acid ethyl ester

- 2-Amino-3-phenyl-propionic acid

Uniqueness

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

生物活性

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHClNO, features an amino group, a hydroxyl group, and a phenyl group attached to a propanoate backbone. This configuration allows for diverse interactions within biological systems, particularly in enzyme modulation and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The amino and hydroxyl groups facilitate hydrogen bonding, which can influence enzyme activity by stabilizing transition states or altering substrate affinity.

- Metabolic Pathways : It is involved in key metabolic processes, potentially acting as a substrate or inhibitor for specific enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits biological activity:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, including HeLa and HCT-116 cells. The mechanism involves apoptosis induction and inhibition of cell proliferation through various pathways, including the modulation of protein tyrosine kinases .

- Neuroprotective Effects : Its potential role in neurotransmitter synthesis suggests neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The compound's ability to enhance synaptic plasticity has been a focus of recent studies.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Study on Anticancer Activity

A notable study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.69 | Induction of apoptosis |

| HCT-116 | 0.12 | Inhibition of protein kinases |

The study demonstrated that treatment with the compound led to significant morphological changes in treated cells, indicating cell death through apoptosis .

Neuroprotective Effects

Another research effort focused on the neuroprotective potential of this compound. The findings suggested that the compound enhances neuronal survival under stress conditions by modulating glutamate receptors, thus providing a protective effect against excitotoxicity.

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Amino-3-hydroxy-3-phenylpropionic acid | Lacks ester functionality | Limited bioactivity |

| 3-Hydroxy-3-phenyl-propionic acid ethyl ester | Similar backbone, different substituents | Moderate enzyme inhibition |

The presence of both amino and hydroxyl groups in this compound enhances its reactivity and biological activity compared to these related compounds.

特性

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUYHYDTFXMONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328315, DTXSID601297672 | |

| Record name | ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40682-56-2, 42267-16-3 | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40682-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。